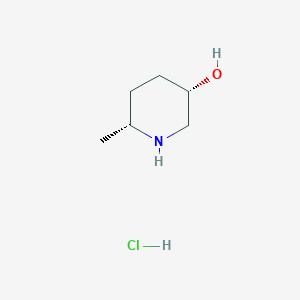

(3S,6R)-6-methylpiperidin-3-ol hydrochloride

Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of piperidine research that began in the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. This foundational work established the groundwork for understanding six-membered nitrogen-containing heterocycles that would later encompass compounds like this compound.

The specific stereochemical variant this compound represents a more recent development in the field, emerging from advances in stereochemical understanding and synthetic methodology during the late twentieth and early twenty-first centuries. The compound's development was facilitated by improvements in chiral synthesis techniques and the growing recognition of the importance of stereochemistry in pharmaceutical applications. Research into this specific stereoisomer has been driven by the need for enantiomerically pure compounds in drug development, where different stereoisomers can exhibit vastly different biological activities.

The systematic study of methylpiperidin-3-ol derivatives gained momentum as researchers recognized their potential as building blocks for more complex pharmaceutical compounds. The particular (3S,6R) configuration became of interest due to its unique spatial arrangement, which provides distinct chemical reactivity patterns compared to other possible stereoisomers. This historical progression reflects the broader evolution of organic chemistry from purely empirical observations to sophisticated stereochemical design principles.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its role as a versatile synthetic intermediate and its exemplification of important stereochemical principles. The compound demonstrates the critical importance of three-dimensional molecular structure in determining chemical properties and reactivity patterns. Its specific stereochemical configuration, designated by the (3S,6R) nomenclature according to the Cahn-Ingold-Prelog convention, provides a concrete example of how spatial arrangement affects molecular behavior.

The compound's significance extends to its utility in asymmetric synthesis methodologies. Researchers have employed various synthetic approaches to obtain enantiomerically pure forms of this compound, including crystallization-induced dynamic resolution and biocatalytic transamination processes. These methods represent important advances in the field of chiral synthesis, demonstrating how stereochemical control can be achieved through careful selection of reaction conditions and catalytic systems.

The compound also serves as an important model system for studying intramolecular cyclization reactions and ring-forming processes. Research has shown that piperidine derivatives can be synthesized through various cyclization pathways, including six-membered ring closure reactions that follow Baldwin's rules for ring formation. These studies have contributed to a deeper understanding of the factors that govern cyclization selectivity and efficiency in heterocyclic synthesis.

Furthermore, this compound exemplifies the principles of structure-activity relationships in medicinal chemistry. The specific positioning of the hydroxyl group at the 3-position and the methyl group at the 6-position, combined with the defined stereochemistry, creates a unique three-dimensional structure that can interact selectively with biological targets. This selectivity underscores the importance of precise stereochemical control in pharmaceutical development.

Relationship to Piperidine Class of Heterocycles

This compound belongs to the piperidine class of heterocycles, which represents one of the most important families of nitrogen-containing ring systems in organic chemistry. Piperidine, with the molecular formula (CH₂)₅NH, consists of a six-membered ring containing five methylene bridges and one amine bridge. This fundamental structure serves as the backbone for thousands of derivative compounds that exhibit diverse chemical and biological properties.

The piperidine heterocycle is characterized by its sp³-hybridized nitrogen atom and the flexibility of its six-membered ring structure. This flexibility allows for various conformational arrangements that can significantly influence the compound's reactivity and interaction with other molecules. In the case of this compound, the additional methyl and hydroxyl substituents, along with the specific stereochemical configuration, modify the basic piperidine framework to create a compound with distinct properties.

Industrial production of piperidine, the parent compound, typically involves the hydrogenation of pyridine using molybdenum disulfide catalysts, a process that demonstrates the synthetic accessibility of this heterocyclic system. The ability to readily modify the basic piperidine structure through substitution reactions has made this class of compounds particularly valuable for pharmaceutical development and synthetic chemistry applications.

The relationship between this compound and other piperidine derivatives illustrates the systematic nature of heterocyclic chemistry. Each substitution pattern and stereochemical arrangement within the piperidine family creates compounds with unique properties while maintaining the fundamental characteristics of the six-membered nitrogen heterocycle. This relationship extends to synthetic methodologies, where reactions developed for one piperidine derivative often find application across the entire class of compounds.

Recent advances in piperidine synthesis have emphasized the development of efficient, cost-effective methods for preparing substituted variants. These developments have particular relevance for compounds like this compound, where the specific stereochemical requirements demand sophisticated synthetic approaches. The evolution of synthetic methodology for piperidine derivatives reflects the broader advancement of organic chemistry toward more selective and efficient transformations.

The piperidine class also demonstrates important principles of molecular recognition and biological activity. Research has shown that different stereoisomers within this class can exhibit dramatically different biological effects, highlighting the critical importance of stereochemical control in pharmaceutical development. This principle is exemplified by this compound, where the specific three-dimensional arrangement of atoms determines its potential applications and biological interactions.

Properties

IUPAC Name |

(3S,6R)-6-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAKSPCPLYSNC-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67459-74-9 | |

| Record name | rac-(3R,6S)-6-methylpiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction and Cyclization of Precursors

The synthesis begins with suitable precursors such as 6-methylpiperidin-3-one or related ketones. The key steps include:

- Stereoselective reduction of the ketone at the 3-position to the corresponding alcohol, ensuring the (3S) configuration.

- Cyclization or ring closure steps to establish the piperidine ring with the correct (6R) methyl stereochemistry.

For example, reduction can be carried out using catalytic hydrogenation (e.g., PtO2/H2) or hydride reagents under stereocontrolled conditions.

Chemoenzymatic and Epoxide Opening Strategies

Advanced methods involve chemoenzymatic synthesis or epoxide ring-opening reactions:

- Epoxide intermediates derived from O-protected methyl mandelate can undergo intramolecular nucleophilic displacement to form the piperidine ring with defined stereochemistry.

- The use of phosphorus reagents (e.g., triphenylphosphine) and water facilitates cyclization via nucleophilic substitution.

- These methods yield the 3-hydroxypiperidine scaffold with moderate to good yields (~38%) and high stereoselectivity.

Conjugate Addition Routes

Less commonly, conjugate addition reactions have been employed to construct the piperidine skeleton, allowing functionalization at specific ring positions with stereochemical control.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ketone Reduction | Catalytic hydrogenation (PtO2/H2) or hydride reagents | Stereoselective formation of 3-hydroxyl group |

| 2 | Epoxidation | Sharpless epoxidation conditions | Formation of epoxide intermediate |

| 3 | Cyclization via Epoxide Opening | Triphenylphosphine, water | Intramolecular nucleophilic substitution to form piperidine ring |

| 4 | Salt Formation | HCl in suitable solvent | Formation of hydrochloride salt |

Research Findings and Analysis

- The stereochemistry of the product is crucial for its biological activity, necessitating controlled synthetic conditions.

- Chemoenzymatic methods provide a sustainable and selective approach to the 3-hydroxypiperidine scaffold.

- Industrial synthesis benefits from continuous flow and automation to enhance reproducibility and scale-up potential.

- The presence of the hydroxyl group and methyl substituent influences binding affinity in biological systems, highlighting the importance of stereochemical purity.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| CAS Number | 40336-05-8 |

| IUPAC Name | (3S,6R)-6-methylpiperidin-3-ol hydrochloride |

| Stereochemistry | (3S,6R) |

| Common Synthetic Precursors | 6-methylpiperidin-3-one, epoxide intermediates |

| Typical Yield | Moderate (~38% in chemoenzymatic routes) |

| Salt Form | Hydrochloride |

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (3S,6R)-6-methylpiperidin-3-ol hydrochloride typically involves:

- Reduction of Precursor Compounds : This may include ketones or aldehydes.

- Cyclization : Formation of the piperidine ring.

Common reagents used include sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired stereochemistry is achieved .

Types of Reactions

This compound can undergo various chemical transformations:

- Oxidation : The hydroxyl group can be converted into ketones or aldehydes.

- Reduction : Further reduction can yield different derivatives.

- Substitution : The hydroxyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents

Reagents for these reactions include:

- Oxidizing Agents : Potassium permanganate, chromium trioxide.

- Reducing Agents : Sodium borohydride.

- Substitution Catalysts : Specific solvents to facilitate reactions .

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds .

Biology

The compound has been investigated for its biological activities:

- Biological Activity : Studies suggest it may interact with various biomolecules, influencing cellular processes.

- Mechanism of Action : It likely binds to specific receptors or enzymes, modulating their activity .

Medicine

Research is ongoing into its therapeutic potential:

- Obesity Treatment : Case studies indicate that it may reduce food intake in rodent models, suggesting its application in managing obesity.

- Neuroprotection : Similar compounds have demonstrated neuroprotective effects in models of neurodegeneration .

Industrial Applications

The compound's unique properties make it suitable for various industrial uses:

- Production of Specialty Chemicals : Its reactivity allows for the synthesis of intermediates used in pharmaceuticals and agrochemicals.

- Chemical Manufacturing : The compound can be scaled up using continuous flow reactors for efficient production .

Case Studies

-

Appetite Regulation

- A study found that this compound significantly reduced food intake when administered to rodent models. This suggests potential applications in obesity management.

-

Neuroprotective Effects

- Research highlighted that similar piperidine derivatives exhibit neuroprotective properties, indicating that this compound might also play a role in protecting against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3S,6R)-6-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(3R,6S)-6-Methylpiperidin-3-ol Hydrochloride

This enantiomer shares the same molecular formula but differs in stereochemistry. The (3R,6S) configuration results in distinct binding affinities and metabolic pathways. For example, it may exhibit lower efficacy in receptor assays compared to the (3S,6R) form due to spatial incompatibility with target enzymes .Rel-(3r,6r)-6-Methylpiperidin-3-ol Hydrochloride

Listed under CAS 1431473-23-2, this compound likely represents a racemic or alternative stereochemical designation of the target molecule, emphasizing the importance of chiral resolution in pharmacological applications .

Functional Group Modifications

(3S,6S)-6-Methylpiperidine-3-Carbonitrile Hydrochloride

- Molecular Formula : C₇H₁₃ClN₂; Molar Mass : 160.64 g/mol .

- The replacement of the hydroxyl group with a carbonitrile (-CN) significantly alters reactivity. The nitrile group enhances electrophilicity, making this compound a versatile intermediate for nucleophilic additions.

- Applications : Used in synthesizing kinase inhibitors and antiviral agents due to its ability to form covalent bonds with catalytic residues .

(3S,5S,6R)-3-Amino-6-methylpiperidin-2-one Hydrochloride Derivatives

- Molecular Formula: ~C₁₅H₁₅ClF₆N₂O; Molar Mass: ~420.7 g/mol . The trifluoroethyl and trifluorophenyl substituents enhance lipophilicity, improving blood-brain barrier penetration. This derivative shows potent activity in neuropathic pain models .

Complex Piperidine-Based Pharmaceuticals

Blasticidin S HCl

- Molecular Formula : C₁₇H₂₆N₈O₅·HCl; Molar Mass : 458.90 g/mol .

- Structure: Contains a pyran ring fused to the piperidine core, with additional amino and carbamimidoyl groups.

- Application : A ribosomal antibiotic targeting protein synthesis in prokaryotes and eukaryotes. Its complexity contrasts with the simpler structure of the target compound, highlighting the pharmacological diversity of piperidine derivatives .

Ziprasidone Hydrochloride

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

(3S,6R)-6-methylpiperidin-3-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring with a hydroxyl group and a methyl group, making it a versatile building block in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 151.64 g/mol. The compound is often utilized in the synthesis of more complex molecules due to its unique chemical properties .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxyl group enhances its ability to form hydrogen bonds, which is crucial for binding to specific receptors or enzymes. This binding can modulate various biochemical pathways, influencing physiological responses such as neurotransmitter release and metabolic processes .

Key Interactions:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and appetite control.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Neurotransmission : Studies suggest that compounds similar to (3S,6R)-6-methylpiperidin-3-ol may affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and dopamine .

- Anti-obesity Effects : There is emerging evidence suggesting that this compound could play a role in regulating energy balance and appetite through its effects on neuropeptides involved in hunger signaling .

- Potential Therapeutic Uses : Ongoing research aims to explore its utility in treating conditions such as obesity and anxiety disorders due to its influence on central nervous system pathways.

Case Studies

- Appetite Regulation : In a study investigating the effects of various piperidine derivatives on food intake in rodent models, this compound was shown to significantly reduce cumulative food intake when administered intracerebroventricularly. This suggests its potential as a therapeutic agent for obesity management .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar piperidine compounds in models of neurodegeneration, indicating that this compound might have applications in neuroprotection.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol |

| CAS Number | 2126144-54-3 |

| Purity | 97% |

| Potential Applications | Obesity treatment, Neuroprotection |

Q & A

Basic: How to optimize the synthesis of (3S,6R)-6-methylpiperidin-3-ol hydrochloride to ensure high enantiomeric purity?

Methodological Answer:

To achieve high enantiomeric purity, chiral resolution techniques such as asymmetric catalysis or chiral auxiliary-mediated synthesis are recommended. For example, in related piperidine derivatives, enantioselective reduction of ketones using catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic methods (e.g., ketoreductases) can yield stereochemical control . Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) may further enhance purity. Monitoring chiral purity requires chiral HPLC with columns like Chiralpak® AD-H or OD-H, using hexane/isopropanol mobile phases with 0.1% trifluoroacetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.